3-Mercaptolactate-cysteine disulfide
3-Mercaptolactate-cysteine disulfide
3-Mercaptolactate-cysteine disulfide, also known as S-(2-hydroxy-2-carboxyethylthio)cysteine or hcetc, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. 3-Mercaptolactate-cysteine disulfide is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 3-mercaptolactate-cysteine disulfide is primarily located in the cytoplasm.
3-mercaptolactic acid-cysteine disulfide is an organic molecular entity.
3-mercaptolactic acid-cysteine disulfide is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
18841-42-4
VCID:
VC21032200
InChI:
InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
SMILES:
C(C(C(=O)O)N)SSCC(C(=O)O)O
Molecular Formula:
C6H11NO5S2
Molecular Weight:
241.3 g/mol
3-Mercaptolactate-cysteine disulfide
CAS No.: 18841-42-4
Cat. No.: VC21032200
Molecular Formula: C6H11NO5S2
Molecular Weight: 241.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Mercaptolactate-cysteine disulfide, also known as S-(2-hydroxy-2-carboxyethylthio)cysteine or hcetc, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. 3-Mercaptolactate-cysteine disulfide is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 3-mercaptolactate-cysteine disulfide is primarily located in the cytoplasm. 3-mercaptolactic acid-cysteine disulfide is an organic molecular entity. |
|---|---|
| CAS No. | 18841-42-4 |
| Molecular Formula | C6H11NO5S2 |
| Molecular Weight | 241.3 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
| Standard InChI Key | MAFDYIDMXCXBRB-WUCPZUCCSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
| SMILES | C(C(C(=O)O)N)SSCC(C(=O)O)O |
| Canonical SMILES | C(C(C(=O)O)N)SSCC(C(=O)O)O |
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